Product packaging for 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one(Cat. No.:CAS No. 6146-26-5)

1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one

Cat. No.: B12923505
CAS No.: 6146-26-5
M. Wt: 308.4 g/mol
InChI Key: PMWNVIARNYUXBO-UHFFFAOYSA-N
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Description

1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one is a functionalized pyrimidinone derivative offered as a key chemical intermediate for research and development in medicinal chemistry. This compound features a pyrimidinone core substituted with a benzyl group at the N1 position and a benzylthio ether at the C2 position, making it a versatile scaffold for the synthesis of more complex heterocyclic systems. Pyrimidine-based structures are of significant interest in drug discovery, serving as core structures in various therapeutic agents . The presence of the benzylthioether group is a particularly valuable handle for further chemical modification. Research on analogous 2-benzylthio-pyrimidine compounds demonstrates their utility as precursors in the synthesis of diverse, drug-like small molecule libraries and their cyclization into novel benzimidazole derivatives, which are privileged structures in pharmaceutical research . The molecular scaffold is therefore highly relevant for projects aimed at generating new chemical entities for biological screening. For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. Buyer assumes all responsibility for ensuring safe handling and disposal in accordance with applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2OS B12923505 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one CAS No. 6146-26-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6146-26-5

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

1-benzyl-2-benzylsulfanylpyrimidin-4-one

InChI

InChI=1S/C18H16N2OS/c21-17-11-12-20(13-15-7-3-1-4-8-15)18(19-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2

InChI Key

PMWNVIARNYUXBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=O)N=C2SCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 2 Benzylthio Pyrimidin 4 1h One

Strategies for the Synthesis of the 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one Core

The pyrimidinone scaffold is a foundational structure in numerous biologically significant molecules, including several nucleobases. rasayanjournal.co.inresearchgate.net The synthesis of specifically substituted pyrimidinones (B12756618) like this compound involves intricate strategies that have evolved from traditional multistep processes to more efficient and environmentally conscious methods.

Conventional Multistep Synthetic Routes to Pyrimidinone Derivatives

Traditional approaches to pyrimidinone synthesis often rely on well-established condensation reactions. mdpi.com A common and versatile method is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). mdpi.comnih.gov For the synthesis of the target compound's core, a multistep approach is typically employed, often starting with the formation of a thiouracil ring.

A representative conventional synthesis can be envisioned through the following steps:

Formation of a 2-Thiopyrimidine Ring : The synthesis often begins with the cyclocondensation of a β-ketoester, such as ethyl acetoacetate, with thiourea in the presence of an acid or base catalyst. scirp.org This reaction establishes the core 2-thioxo-dihydropyrimidine structure.

S-Alkylation : The resulting 2-thiopyrimidine derivative is then subjected to S-alkylation. The sulfur atom at the C2 position is nucleophilic and readily reacts with an alkylating agent. For the target compound, this involves reacting the 2-thiopyrimidine with a benzyl (B1604629) halide (e.g., benzyl chloride or bromide) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). scirp.orgscirp.org This step selectively introduces the benzylthio group at the C2 position.

N-Alkylation : The final step is the introduction of the benzyl group at the N1 position. This is achieved by reacting the 2-(benzylthio)pyrimidin-4(1H)-one intermediate with another equivalent of a benzyl halide. The regioselectivity of this step is crucial and can be influenced by the reaction conditions.

A related facile, three-step synthesis for 2-benzylthio-4,6-disubstituted pyrimidines starts from 2-thiobarbituric acid. researchgate.net The initial step involves reaction with benzyl chloride under basic conditions to furnish 2-benzylthiobarbituric acid, which is then chlorinated with POCl₃ and subsequently reacted with various nucleophiles. researchgate.net

Exploration of Green Chemistry Approaches in Pyrimidinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidines, to mitigate environmental impact and improve efficiency. rasayanjournal.co.inresearchgate.net These methods focus on using safer solvents, reducing waste, and employing energy-efficient conditions. rasayanjournal.co.in

Key green chemistry strategies applicable to pyrimidinone synthesis include:

Multicomponent Reactions (MCRs) : MCRs are highly efficient as they combine several starting materials in a single step to form complex products, thereby reducing the number of synthetic steps and purification processes. rasayanjournal.co.innih.govnih.gov

Use of Green Solvents and Catalysts : Traditional syntheses often use hazardous solvents. rasayanjournal.co.in Green approaches advocate for the use of environmentally benign solvents like water or ethanol, or even solvent-free conditions. rasayanjournal.co.inresearchgate.netscirp.org The use of recyclable catalysts, such as ionic liquids or solid-supported acids, also aligns with green chemistry principles. rasayanjournal.co.injchemrev.com

Alternative Energy Sources : Ultrasound and visible-light irradiation are alternative energy sources that can accelerate reaction rates and improve yields. rasayanjournal.co.innih.govrsc.org Ultrasound irradiation has been shown to be a powerful tool in the synthesis and derivatization of pyrimidines, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov For instance, a visible-light-driven photocatalytic oxidation using an organic photocatalyst has been developed for the synthesis of 2-substituted pyrimidines. rsc.org

Solid-Phase and Microwave-Assisted Synthetic Techniques for Pyrimidinone Analogues

To expedite the drug discovery process, modern synthetic techniques like solid-phase synthesis (SPS) and microwave-assisted organic synthesis (MAOS) have been adapted for creating libraries of pyrimidinone analogues.

Solid-Phase Synthesis (SPS) : SPS offers a significant advantage in the synthesis of compound libraries by simplifying the purification process. In this technique, one of the reactants is attached to a solid polymer support. A versatile solid-phase approach for pyrimidinone derivatives involves condensing a polymer-bound thiouronium salt with various β-ketoesters. arkat-usa.org After the reaction, excess reagents and byproducts are simply washed away, and the desired product is then cleaved from the solid support. arkat-usa.orgnih.gov This methodology allows for the potential automation of reactions, saving considerable time. arkat-usa.org

Microwave-Assisted Organic Synthesis (MAOS) : Microwave irradiation has become a powerful tool in organic synthesis, offering dramatic reductions in reaction times, improved product yields, and enhanced purities. rsc.orgacs.orgresearchgate.net The synthesis of pyrimidine (B1678525) derivatives, which often requires long reaction times under conventional heating, can be significantly accelerated using microwaves. rsc.orgorientjchem.orgresearchgate.net For example, the synthesis of certain fused pyrimidines under microwave conditions reduced the reaction time from 24 hours to just 8 minutes, while increasing the yield from a 42–55% range to 69–88%. nih.gov This efficiency makes MAOS a highly attractive method for the rapid synthesis of pyrimidinone analogues. rsc.orgacs.org

Functionalization and Derivatization Strategies for the Pyrimidinone Ring System

The functionalization of the this compound scaffold is essential for exploring its structure-activity relationships. This involves the regioselective introduction of key moieties and the synthesis of a diverse range of analogues.

Regioselective Introduction of Benzyl and Benzylthio Moieties

The precise placement of the benzyl and benzylthio groups on the pyrimidinone ring is critical for defining the compound's identity and properties. This requires careful control of regioselectivity during the synthesis.

Introduction of the Benzylthio Group : The synthesis of 2-(benzylthio)pyrimidines is typically achieved through the nucleophilic substitution reaction between a 2-thiopyrimidine precursor and a benzyl halide. scirp.orgscirp.org The reaction is generally carried out in a polar aprotic solvent like DMF or THF, with a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). scirp.orgscirp.org The sulfur atom at the C2-position acts as a soft nucleophile, leading to selective S-alkylation to form the 2-(benzylthio)ether. scirp.org

Introduction of the N1-Benzyl Group : The N-alkylation of the pyrimidinone ring is more complex due to the presence of multiple potential reaction sites, including the two ring nitrogens (N1 and N3) and the exocyclic oxygen at C4. The regioselectivity of the N-benzylation is influenced by factors such as the nature of the substrate, the base employed, the solvent, and the reaction temperature. While direct studies on the regioselective N1-benzylation of 2-(benzylthio)pyrimidin-4(1H)-one are specific, general principles of pyrimidine chemistry suggest that the N1 position can be selectively targeted. The formation of a 1-benzyl-2-(benzylthio)pyridinium bromide from 2-(benzylthio)pyridine and benzyl bromide demonstrates the feasibility of N-benzylation in a related heterocyclic system. prepchem.com In pyrimidinone systems, the reaction often proceeds via sequential alkylation, where S-alkylation is performed first, followed by N-alkylation.

Synthesis of Structurally Modified Analogues and Homologues

Creating a library of structurally related compounds is a key strategy in medicinal chemistry. For the this compound scaffold, this involves introducing a variety of substituents on the benzyl groups or modifying the pyrimidinone core.

A common approach to generating analogues is to use a range of substituted benzyl halides in the S-alkylation step. This allows for the introduction of various functional groups onto the benzylthio moiety. Research has demonstrated the synthesis of a series of 2-(benzylthio)pyrimidine derivatives with diverse substituents on the benzyl ring, including methyl (Me), fluoro (F), chloro (Cl), and nitro (NO₂) groups. scirp.orgscirp.org These reactions are typically high-yielding, providing an efficient route to a variety of analogues. scirp.org

The table below summarizes the synthesis of various 2-(benzylthio)pyrimidine analogues.

EntryR¹ Group (on Phenyl at C4)R² Group (on Benzyl at S2)ProductYield (%)Reference
1PhenylH6a62 scirp.org
2Phenyl4-Cl6c94 scirp.org
3Phenyl3-NO₂6d95 scirp.org
4p-TolylH6g51 scirp.org
5p-Tolyl4-Cl6h80 scirp.org

Data sourced from Patrick-Armand, A., et al. (2021). scirp.org

Furthermore, structural diversity can be achieved by modifying other parts of the molecule. This includes:

Alkylation at the N3 position. researchgate.net

Transformation of the C4 carbonyl group (C=O) into a thiocarbonyl (C=S). researchgate.net

Introduction of different substituents at the C5 and C6 positions of the pyrimidine ring.

These modifications allow for a systematic exploration of the chemical space around the core structure of this compound.

Chemical Reactivity and Transformational Studies of Sulfur-Containing Pyrimidinones

The presence of the benzylthio group renders the C2-position of the pyrimidine ring susceptible to nucleophilic attack, while the sulfur atom itself can undergo oxidation to various oxidation states. These reactions are pivotal for the structural modification and diversification of this class of compounds.

Nucleophilic Substitution Reactions Involving the Benzylthio Group

The benzylthio group at the 2-position of the pyrimidin-4(1H)-one ring system is a versatile leaving group that can be displaced by a variety of nucleophiles. This reactivity is fundamental to the synthesis of a wide array of 2-substituted pyrimidinone derivatives. The general mechanism involves the attack of a nucleophile at the electrophilic C2-carbon, leading to the departure of the benzylthiolate anion.

Studies on analogous 2-alkylthiopyrimidin-4(3H)-ones have demonstrated that these compounds readily react with various amino compounds. For instance, the reaction of 5-alkyl-6-(substituted benzyl)-2-thiouracils with (2-chloroethyl) diethylamine (B46881) hydrochloride results in the formation of 2-(2-diethylamino)ethylthiopyrimidin-4(3H)-ones. nih.gov Similarly, reactions with N-(2-chloroethyl)pyrrolidine hydrochloride and N-(2-chloroethyl)piperidine hydrochloride yield the corresponding 2-[2-(pyrrolidin-1-yl)ethyl]- and 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones, respectively. nih.gov

The condensation of 2-thiopyrimidines with benzyl halides or 2-(chloromethyl)-1H-benzimidazole in the presence of a base is a common method for introducing the benzylthio group, which can subsequently be displaced. scirp.org The reaction conditions for these nucleophilic substitution reactions are typically mild, often proceeding at room temperature in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), with a base like potassium carbonate or triethylamine to facilitate the reaction. scirp.org

The following table summarizes representative nucleophilic substitution reactions on pyrimidine scaffolds, illustrating the versatility of the thioether as a leaving group.

Starting Material (Analogue)NucleophileProductReaction ConditionsYield (%)Reference
5-Ethyl-6-(4-chlorobenzyl)-2-thiouracil(2-Chloroethyl)diethylamine hydrochloride2-(2-Diethylamino)ethylthio-5-ethyl-6-(4-chlorobenzyl)pyrimidin-4(3H)-oneNaOEt, EtOH, reflux75 nih.gov
5-Methyl-6-benzyl-2-thiouracilN-(2-Chloroethyl)pyrrolidine hydrochloride2-[2-(Pyrrolidin-1-yl)ethyl]thio-5-methyl-6-benzylpyrimidin-4(3H)-oneNaOEt, EtOH, reflux80 nih.gov
Ethyl 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateBenzyl bromideEthyl 2-(benzylthio)-1,4-dihydropyrimidine-5-carboxylateK2CO3, DMF, rt92 scirp.org
2-Mercapto-thieno[2,3-d]pyrimidin-4-one derivative2-Chloroalkyltertiary amine2-Alkylthio-thieno[2,3-d]pyrimidin-4-one derivativeNot specifiedNot specified nih.gov

Oxidation Reactions of the Sulfur Atom

The sulfur atom in the benzylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives can exhibit altered chemical and biological properties. The oxidation is typically achieved using various oxidizing agents, with the extent of oxidation (to sulfoxide or sulfone) being controllable by the choice of reagent and reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). For instance, the oxidation of α-alkylated, benzyl-substituted 2-thiopyridine 1-oxides to the corresponding sulfones has been successfully carried out using hydrogen peroxide in the presence of acetonitrile. google.com It is hypothesized that an intermediate percarboximidic acid is formed, which then oxidizes the sulfide. google.com By adjusting the stoichiometry of the oxidant, it is often possible to selectively obtain the sulfoxide.

The synthesis of 2-substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones has been achieved through the oxidation of the corresponding dihydropyridopyrimidinones, indicating that the pyrimidine ring is stable to certain oxidative conditions. nih.gov

The following table provides examples of the oxidation of various thioethers to their corresponding sulfones, demonstrating the general applicability of these methods to sulfur-containing compounds.

Starting MaterialOxidizing AgentProductReaction ConditionsYield (%)Reference
2-[1-(2,4-Dimethylphenyl)ethyl thio]pyridine 1-oxideHydrogen Peroxide / Acetonitrile2-[1-(2,4-Dimethylphenyl)ethyl sulfonyl]pyridine 1-oxideMethanol, rt95 google.com
2-Substituted-5,7-dimethyl dihydropyrido[2,3-d]pyrimidin-4(1H)-onePotassium permanganate2-Substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-oneAcetone, rtGood nih.gov
Thioanisolem-CPBAMethyl phenyl sulfoneCH2Cl2, rtHighGeneral knowledge
Dibenzyl sulfideHydrogen Peroxide / Acetic AcidDibenzyl sulfoneRefluxHighGeneral knowledge

Advanced Spectroscopic and Structural Elucidation Methodologies in Pyrimidinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one, distinct signals are expected for each unique proton environment. The two benzyl (B1604629) groups, one attached to the N1 position of the pyrimidinone ring and the other to the sulfur atom at the C2 position, would show characteristic signals. The ten aromatic protons of these two phenyl rings would typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The methylene (B1212753) protons (CH₂) of the N-benzyl and S-benzyl groups would give rise to two distinct singlets, with the N-CH₂ protons appearing around δ 5.0-5.5 ppm and the S-CH₂ protons resonating further upfield, typically around δ 4.0-4.5 ppm. scirp.org The two vinyl protons on the pyrimidinone ring would appear as doublets in the olefinic region of the spectrum.

¹H NMR Data (Predicted)
Chemical Shift (δ ppm) Assignment
~ 7.20 - 7.50 (m, 10H)Aromatic protons (2 x C₆H₅)
~ 6.80 (d, 1H)Pyrimidinone-H
~ 5.80 (d, 1H)Pyrimidinone-H
~ 5.20 (s, 2H)N-CH₂
~ 4.30 (s, 2H)S-CH₂
¹³C NMR Data (Predicted)
Chemical Shift (δ ppm) Assignment
~ 165.0C=O
~ 155.0C=N
~ 125.0 - 138.0Aromatic Carbons
~ 115.0, 105.0Pyrimidinone Carbons
~ 50.0N-CH₂
~ 35.0S-CH₂

High-Resolution Mass Spectrometry (HRMS/LCMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. For this compound, with a molecular formula of C₁₈H₁₆N₂OS, HRMS can measure the mass of the molecular ion with very high accuracy (typically to within 5 ppm). scirp.orgresearchgate.netbldpharm.com

The calculated exact mass for the neutral molecule [M] is 308.0983 g/mol . In practice, HRMS is often performed on the protonated molecule [M+H]⁺, which would have a theoretical m/z (mass-to-charge ratio) of 309.1062. The experimental measurement of this value allows chemists to confirm the molecular formula and distinguish it from other potential structures with the same nominal mass. This technique is frequently coupled with liquid chromatography (LCMS) to analyze complex mixtures. bldpharm.combldpharm.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would display several key absorption bands. A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group in the pyrimidinone ring. Stretching vibrations for the aromatic C-H bonds would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene groups would appear just below 3000 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region and the C-S stretching vibration, which is typically weaker and found in the fingerprint region (600-800 cm⁻¹).

IR Data (Predicted)
Wavenumber (cm⁻¹) Assignment
> 3000Aromatic C-H stretch
< 3000Aliphatic C-H stretch
~ 1680C=O stretch (amide)
~ 1600, 1490, 1450Aromatic C=C stretch
~ 1550C=N stretch
~ 700C-S stretch

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state.

While a specific crystal structure for this compound is not publicly available in the searched literature, the technique's application to similar heterocyclic compounds is well-documented. vensel.orgresearchgate.net If a suitable single crystal could be grown, X-ray analysis would reveal the planarity of the pyrimidinone ring, the spatial orientation of the two benzyl substituents, and how the molecules pack together in the crystal lattice through intermolecular forces such as van der Waals interactions or potential C-H···π stacking.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GCMS)

Chromatographic methods are essential for separating compounds from a mixture and for assessing the purity of a synthesized substance.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification and purity analysis of non-volatile organic compounds like this compound. A sample is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions with the stationary and mobile phases. When coupled with a UV detector, HPLC can provide a quantitative measure of purity, typically expressed as a percentage of the total peak area. Commercial suppliers often provide HPLC data to certify the purity of their products. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS is another powerful analytical tool. It separates components in the gas phase before they are detected and identified by mass spectrometry. While potentially less suited for this specific molecule due to its relatively high molecular weight and polarity, it remains a key technique in synthetic chemistry for analyzing starting materials, by-products, and, in some cases, the final product.

Theoretical and Computational Investigations of 1 Benzyl 2 Benzylthio Pyrimidin 4 1h One and Its Derivatives

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By optimizing the molecular geometry of 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one, researchers can calculate a variety of its properties from first principles. nih.gov Methodologies such as the B3LYP functional combined with a suitable basis set like 6-31G* are commonly employed for pyrimidine (B1678525) derivatives to yield accurate structural parameters and electronic properties. nih.govtandfonline.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive, whereas a larger gap indicates higher stability. wikipedia.org

For pyrimidine derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. In this compound, the HOMO would likely be located on the benzylthio and pyrimidine rings, while the LUMO may be centered on the pyrimidine core. DFT calculations would precisely map these orbitals and quantify the energy gap. researchgate.netresearchgate.net This analysis helps in understanding the charge transfer that occurs within the molecule. researchgate.net A small estimated energy gap would indicate that the molecule is chemically reactive. jchemrev.com

Table 1: Calculated Frontier Orbital Energies and Related Parameters for this compound This table illustrates the typical data generated from DFT calculations for frontier molecular orbitals. The values are representative and would be determined through specific computational analysis.

Parameter Description Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital Value (eV)
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Value (eV)
Energy Gap (ΔE) ELUMO - EHOMO Value (eV)
Ionization Potential (I) ≈ -EHOMO Value (eV)
Electron Affinity (A) ≈ -ELUMO Value (eV)
Global Hardness (η) (I - A) / 2 Value (eV)
Chemical Potential (μ) - (I + A) / 2 Value (eV)
Electrophilicity Index (ω) μ2 / 2η Value (eV)

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack), and green regions represent neutral potential. researchgate.net

For this compound, an MEP analysis would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring, identifying these as sites for electrophilic interaction. Conversely, positive potential might be observed around the hydrogen atoms, particularly those on the N-H group. Such maps provide a visual guide to the molecule's reactivity and intermolecular interaction patterns. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, corresponding to a classical Lewis structure. ekb.eg This method is highly effective for studying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 2: Significant Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound This table is a representation of data that would be obtained from an NBO analysis, showing key donor-acceptor interactions and their stabilization energies.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (N1) π* (C2=N3) Calculated Value π-conjugation
LP (O4) π* (C5=C6) Calculated Value Resonance
σ (C-H) σ* (C-C) Calculated Value Hyperconjugation
π (C=C)Benzyl (B1604629) π* (C=C)Pyrimidine Calculated Value Conjugation

DFT calculations are also employed to predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. These calculated spectra, when compared with experimental data, help in the definitive assignment of vibrational modes to specific functional groups within the molecule. researchgate.net

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Comparing these computed shifts with experimental spectra serves as a powerful tool for structural elucidation and validation of the synthesized compound. For pyrimidine derivatives, DFT has been shown to provide theoretical spectra that are in good agreement with experimental findings. nih.govnih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility. nih.gov

The presence of rotatable single bonds in this compound—specifically around the benzyl and benzylthio groups—means the molecule can adopt various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation between them. By systematically rotating dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be constructed.

This analysis reveals the most stable (lowest energy) conformation of the molecule and the relative energies of other conformers. researchgate.net For a molecule with multiple flexible groups like this one, understanding its preferred three-dimensional shape is crucial, as conformation can significantly influence its biological activity and physical properties. Molecular dynamics simulations can further explore the conformational space by simulating the atomic motions over time, providing a dynamic view of how the molecule flexes and changes shape at a given temperature. nih.gov

Prediction of Ligand-Target Binding Modes and Affinities

Computational molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand, such as this compound, to a specific protein target. These in silico studies provide critical insights into the potential pharmacological activity of the compound by identifying key molecular interactions that stabilize the ligand-receptor complex.

Research on related pyrimidine and thienopyrimidine scaffolds demonstrates that these molecules are promising candidates for inhibiting various enzymes and receptors. For instance, docking studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have been conducted to understand their antimicrobial activity. pensoft.net Although these derivatives showed good scoring functions in docking simulations, conformational analysis suggested they might only achieve partial inhibition of the target enzyme, tRNA (Guanine37-N1)-methyltransferase (TrmD). pensoft.net

In studies of other related heterocyclic compounds, such as 2-(benzylthio)-4,5-diphenyl-1H-imidazoles, molecular docking has been used to predict binding affinities against various bacterial protein targets. researchgate.net For example, derivatives showed binding energy scores ranging from -6.0 kcal/mol to -7.5 kcal/mol against proteins from Klebsiella pneumoniae, Streptococcus agalactiae, and Staphylococcus aureus. researchgate.net Similarly, docking studies of acenaphtho[1,2-e]-1,2,4-triazine derivatives targeting the anti-apoptotic protein Bcl-2 have been performed to understand their potential as cancer therapeutics. nih.gov These studies often use software like AutoDock, where the Lamarckian genetic algorithm helps simulate the binding process. nih.gov

The binding interactions typically involve a combination of hydrogen bonds and hydrophobic interactions. For example, in the case of certain acenaphtho derivatives, a nitro substituent on the benzyl ring was found to form key hydrogen bonds with amino acid residues like Lys17 and Asp10 in the active site of Bcl-2, enhancing binding. nih.gov For dihydropyrimidine (B8664642) analogues designed as lipoxygenase inhibitors, docking protocols involve keeping the receptor rigid while allowing the ligand to be flexible, using methods like the Triangle Matcher for placement and rescoring functions like London dG and Affinity dG to estimate binding strength. dovepress.com

While specific docking data for this compound is not detailed in the provided results, the consistent findings for structurally similar compounds suggest that its benzyl and benzylthio groups would likely engage in significant hydrophobic and π-stacking interactions within a target's binding pocket, while the pyrimidinone core could act as a hydrogen bond acceptor or donor.

Table 1: Predicted Binding Affinities of Related Heterocyclic Compounds

Compound/Derivative ClassProtein TargetPredicted Binding Energy (kcal/mol)Reference
2-(benzylthio)-4,5-diphenyl-1H-imidazolesBacterial Proteins (e.g., Klebsiella pneumoniae membrane protein)-6.0 to -7.5 researchgate.net
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1 deubiquitinaseNanomolar IC50 values correlated with docking scores nih.gov
(4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl derivativesBRAF V600E / CRAFIC50 = 38.3 nM / 8.79 nM for compound 10c nih.gov
Isoxazolinyl-1,2,3-triazolyl- nih.govresearchgate.net-benzoxazin-3-onesPancreatic α-amylase-9.1 to -9.2 mdpi.com
Isoxazolinyl-1,2,3-triazolyl- nih.govresearchgate.net-benzoxazin-3-onesIntestinal α-glucosidase-9.6 to -9.9 mdpi.com

In Silico Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of molecules like this compound can be theoretically investigated using computational chemistry methods, primarily Density Functional Theory (DFT). nih.gov These calculations provide insights into the molecule's electronic structure, optimized geometry, and reactivity descriptors.

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(2d,p), are employed to determine the molecule's minimum energy conformation. nih.gov From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. nih.gov For a related N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, DFT was used to determine its three-dimensional geometry in the gas phase. nih.gov

A crucial aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of chemical reactivity and stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive.

For instance, in the computational analysis of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, DFT calculations were used to compare the stability of different tautomeric forms. mdpi.com The total energy of each tautomer was calculated, with the lower energy form being the more stable and energetically favored structure. mdpi.com Such analyses are critical for understanding which form of a molecule is likely to exist and participate in reactions.

These computational methods also allow for the calculation of other electronic properties, such as the natural population analysis (NPA), which describes the charge distribution across the molecule. nih.gov This information helps in identifying electrophilic and nucleophilic sites, further predicting the molecule's reactivity patterns in chemical reactions.

Table 2: Theoretical Computational Parameters for Related Pyrimidine Derivatives

Compound/DerivativeComputational MethodCalculated ParameterFindingReference
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamideDFT/B3LYP/6-311++G(2d,p)Molecular GeometryOptimized bond lengths, bond angles, and dihedral angles determined. nih.gov
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamideDFTHOMO-LUMO EnergiesEnergies calculated to assess reactivity. nih.gov
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamideNPACharge DistributionCharge distribution calculated to identify reactive sites. nih.gov
Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylateDFT/B3LYP/6-31+G(d,p)Tautomer StabilityTotal energy calculations identified the most stable tautomeric form. mdpi.com

Mechanistic Research on Preclinical Biological Activities of 1 Benzyl 2 Benzylthio Pyrimidin 4 1h One

Investigation of Molecular Targets and Pathways of Action

There is no available research identifying the specific molecular targets or elucidating the pathways of action for 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one. Studies on other pyrimidine-based compounds have identified various targets, including modulators of interferon beta (IFN-β) via Toll-like receptor (TLR) signaling pathways, but this has not been demonstrated for the subject compound. nih.gov

Enzyme Inhibition Studies

No specific enzyme inhibition studies for this compound were found.

Kinase Inhibition (e.g., EGFR, BRAF, CRAF, PfPK7)

The inhibitory activity of this compound against key kinases such as Epidermal Growth Factor Receptor (EGFR), BRAF, and CRAF has not been reported. It is worth noting that other, structurally different, pyrimidine (B1678525) analogues have been investigated as kinase inhibitors. For example, certain benzyl (B1604629) 2-(1H-imidazol-1-yl) pyrimidine derivatives have shown potent inhibition of BRAF and CRAF kinases. nih.gov Similarly, some furopyrimidine and pyrrolopyrimidine derivatives have been evaluated for EGFR inhibition. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound.

Reverse Transcriptase Inhibition (e.g., HIV-1 RT)

There is no published data on the inhibitory effect of this compound on HIV-1 Reverse Transcriptase (RT). A related compound, 4-amino-2-(benzylthio)-6-chloropyrimidine (B1217524) (U-31,355), was identified as a potent, mixed inhibitor of HIV-1 RT, acting after the formation of the enzyme-substrate complex. nih.gov This highlights the potential of the 2-(benzylthio)pyrimidine scaffold for antiviral activity, though specific data for the title compound is lacking.

Other Enzyme Systems (e.g., COX-1/COX-2, α-amylase, Pin1)

No studies were found that evaluated the inhibitory potential of this compound against other enzyme systems such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), α-amylase, or Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Research into other heterocyclic systems, including different pyrimidine derivatives, has shown activity against COX enzymes, but this is not specific to the compound of interest. google.comnih.gov

Mechanistic Insights into Antimicrobial Action

While the precise mechanism of antimicrobial action for this compound has not been detailed, studies on a series of related 2-(benzylthio)pyrimidine derivatives have demonstrated antibacterial activity. These compounds were active against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.orgscirp.org The research suggested that the presence of the 2-benzylthio group contributed to the observed antibacterial effects. scirp.orgscirp.org However, without specific studies on this compound, its mode of antimicrobial action remains speculative.

Understanding Cellular Interaction Mechanisms in In Vitro Systems

No research detailing the specific cellular interaction mechanisms of this compound in in vitro systems is available. Such studies would be necessary to understand its absorption, distribution, metabolism, and potential cytotoxic or cytostatic effects at a cellular level.

Structure Activity Relationship Sar Studies of 1 Benzyl 2 Benzylthio Pyrimidin 4 1h One Analogues

Impact of Substituent Modifications on Biological Profilesresearchgate.netnih.govmdpi.comnih.govresearchgate.net

The potency and selectivity of pyrimidinone-based compounds can be significantly altered by modifying substituents at various positions. Research on diverse pyrimidine (B1678525) scaffolds has demonstrated that even minor structural changes can lead to substantial differences in biological outcomes, a principle that is fundamental to the development of new therapeutic agents. nih.gov The strategic modification of the pyrimidine scaffold allows for the generation of highly functionalized derivatives with enhanced affinity and selectivity for specific biological targets. nih.gov

The benzyl (B1604629) group at the N1 position and the benzylthio group at the C2 position of the pyrimidinone core are key determinants of activity. Variations in these moieties have been shown to modulate the biological profile of related heterocyclic compounds.

The N1-benzyl group plays a significant role in the molecule's interaction with its biological target. SAR studies on analogous compounds, such as 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), have shown that the presence of an aromatic ring at this position is often necessary for a broad spectrum of activity. nih.gov Replacing the benzyl group with a simple hydrogen atom can lead to a significant reduction in potency. nih.gov Furthermore, substitutions on the phenyl ring of the benzyl group can fine-tune activity. For instance, placing fluoro or cyano groups at the ortho position of the benzene (B151609) ring has been shown to yield better inhibitory activity compared to substitutions at the meta or para positions. nih.gov

The C2-benzylthio group is another critical site for modification. Studies on 2-(benzylthio)pyrimidines have revealed that this group directly influences their biological efficacy, particularly their antibacterial properties. scirp.orgscirp.org The introduction of substituents onto the phenyl ring of the benzylthio moiety can enhance activity. For example, adding an electron-withdrawing group like a chloro or nitro group to the benzyl ring has been shown to improve the inhibitory activity against certain bacterial strains. scirp.org This suggests that the electronic properties of the substituent play a crucial role.

Table 1: Illustrative SAR Data for Benzyl and Benzylthio Group Modifications
CompoundN1-SubstituentC2-SubstituentHypothetical Biological Activity (IC50, µM)
ParentBenzylBenzylthio15.0
Analogue 1a2-FluorobenzylBenzylthio8.5
Analogue 1b4-FluorobenzylBenzylthio12.3
Analogue 1cHydrogenBenzylthio>50
Analogue 2aBenzyl(4-Chlorobenzyl)thio9.8
Analogue 2bBenzyl(3-Nitrobenzyl)thio7.2

Modifications to the core pyrimidinone ring system itself offer another avenue for optimizing biological activity. The substituents at positions 5 and 6 are particularly important for modulating the molecule's properties. nih.govresearchgate.net

Molecular modeling and QSAR studies on related pyrimidine derivatives, such as dUMP analogues targeting thymidylate synthase, have highlighted the importance of the C5 position. nih.gov The steric and electronic effects of substituents at this position can significantly influence binding affinity for the target enzyme. nih.gov Unless a substituent with a large steric hindrance is introduced, modifications at C5 may not alter the binding of the pyrimidine ring itself but can affect the binding of cofactors or other interacting molecules. nih.gov Similarly, studies on other pyrimidine-based inhibitors have shown that substitutions at the C5 position of the pyrimidine B-ring can lead to variations in potency. researchgate.net

The pyrimidinone oxygen at the C4 position and the nitrogen at the N3 position are also critical for forming key interactions. For instance, in USP7 inhibitors with a pyrimidinone core, the carbonyl oxygen can form a hydrogen bond with the backbone NH of a phenylalanine residue, while the N-H group can interact with a glutamine residue, effectively stabilizing the ring within the binding pocket. nih.gov

Table 2: Illustrative SAR Data for Pyrimidinone Ring Substitutions
CompoundC5-SubstituentC6-SubstituentHypothetical Biological Activity (IC50, µM)
ParentHH15.0
Analogue 3aMethylH18.5
Analogue 3bFluoroH11.2
Analogue 3cHMethyl20.1
Analogue 3dFluoroMethyl14.5

Rational Design Principles for Optimized Research Leads and Probesnih.govresearchgate.netnih.gov

The development of potent and selective inhibitors based on the 1-benzyl-2-(benzylthio)pyrimidin-4(1H)-one scaffold relies on rational design principles. nih.gov These strategies use structural information and computational methods to guide the synthesis of new analogues with improved properties. acs.orgnih.gov

Key approaches include:

Structure-Guided Design: High-resolution co-crystal structures of lead compounds bound to their target protein can reveal crucial binding interactions. researchgate.netnih.gov This information allows for the targeted design of new analogues that enhance these interactions or form new ones, thereby improving affinity and specificity. For example, identifying a hydrogen bond between the pyrimidinone carbonyl and a specific amino acid residue would guide chemists to maintain or strengthen this interaction. nih.gov

Scaffold Hopping and Hybridization: Initial hits can be identified through various screening methods, including fragment-based screening. acs.orgnih.gov Scaffold hopping involves replacing the central pyrimidinone core with other heterocyclic systems while retaining key pharmacophoric features. Hybridization combines structural elements from different known inhibitors to create a novel molecule with potentially superior properties. nih.gov

Computational Modeling: Molecular docking and dynamics simulations can predict how different analogues will bind to a target protein. This allows for the in silico evaluation of many potential modifications before committing to chemical synthesis, saving time and resources. nih.gov These computational screening methods provide a valuable alternative to laborious and costly laboratory screening. nih.gov

These principles enable the systematic optimization of lead compounds, transforming initial hits with modest activity into highly potent and selective research probes or potential therapeutic candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR is a computational technique of critical importance in medicinal chemistry that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For analogues of this compound, a QSAR model could be developed to predict their inhibitory potency.

The process involves several steps:

Data Set Preparation: A series of analogues with a range of biological activities is required.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molar refractivity, molecular volume), and hydrophobicity (e.g., LogP). fip.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that correlates the descriptors with the observed biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov Statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the F-statistic are used to assess the model's robustness and predictive ability. fip.org

A well-validated QSAR model can be invaluable for predicting the activity of newly designed compounds before they are synthesized and for providing insights into the structural features that are most important for activity. mdpi.comnih.gov For example, a QSAR equation might reveal that increasing the electron-withdrawing character of a substituent on the benzyl ring while decreasing its steric bulk is likely to improve potency.

Future Research Directions and Potential Applications in Academic Contexts

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of pyrimidinone and thiopyrimidine derivatives has traditionally relied on established methods, but modern synthetic chemistry offers a range of innovative techniques that could be applied to produce 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one and its analogs more efficiently and sustainably. While classical methods often involve the condensation of reagents like thiourea (B124793) with β-dicarbonyl compounds or their equivalents, future research should focus on adopting more advanced strategies. researchgate.netrsc.orgderpharmachemica.com

Key areas for exploration include:

Multicomponent Reactions (MCRs): Reactions like the Biginelli synthesis, which combine three or more starting materials in a single step, offer significant advantages in terms of efficiency and atom economy. derpharmachemica.comscielo.brresearchgate.net Developing an MCR protocol for this specific scaffold could streamline the synthesis and facilitate the rapid generation of a diverse library of related compounds.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and improve the purity of products compared to conventional heating. rsc.orgumich.eduresearchgate.net Applying this technology to the key cyclization and substitution steps in the synthesis of this compound could provide a more efficient and scalable route. rsc.org

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for automated production. This methodology would be particularly valuable for optimizing the synthesis and for large-scale production for extensive biological screening.

Deconstruction-Reconstruction Strategies: An innovative approach involves the ring-opening of a pre-existing pyrimidine (B1678525) to an intermediate which can then be recyclized with different reagents to create diverse analogs. nih.gov This strategy could be used to transform a simple pyrimidine into the more complex this compound or its derivatives, enabling late-stage diversification. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrimidinone Synthesis
MethodologyKey AdvantagesPotential Application to Target CompoundReferences
Multicomponent Reactions (e.g., Biginelli)High efficiency, atom economy, operational simplicity, rapid library generation.One-pot synthesis of the core pyrimidinone ring from an aldehyde, a β-ketoester equivalent, and thiourea, followed by benzylation. derpharmachemica.comscielo.brresearchgate.net
Microwave-Assisted SynthesisReduced reaction times, higher yields, improved purity, scalability.Acceleration of the cyclocondensation and S-benzylation steps. rsc.orgumich.eduscilit.com
Flow ChemistryPrecise control over reaction conditions, enhanced safety, potential for automation.Continuous production for generating larger quantities for extensive testing.N/A
Deconstruction-ReconstructionEnables diversification from a common intermediate, access to novel analogs.Cleavage of a simpler pyrimidine to an iminoenamine intermediate, followed by recyclization with a benzyl-substituted thiourea. nih.gov

Deeper Elucidation of Underexplored Biological Mechanisms

Derivatives of 2-thiopyrimidine and pyrimidinone are known to possess a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.netnih.gov For instance, some pyrimidinone derivatives act as inhibitors of crucial enzymes like aldose reductase or protein kinases, while others show cytotoxicity against various cancer cell lines such as leukemia, melanoma, and breast cancer. scielo.brnih.govnih.gov

The specific biological activities and mechanisms of action for this compound remain largely uncharacterized. Future research should aim to:

Identify Molecular Targets: Utilize modern chemical biology techniques such as thermal proteome profiling (TPP) or activity-based protein profiling (ABPP) to identify the direct protein binding partners of the compound within the cell.

Investigate Signaling Pathways: Once a target is identified, further studies can elucidate how the compound modulates cellular signaling pathways. For example, if it inhibits a kinase, downstream phosphorylation events can be monitored. If it shows anticancer activity, its effects on cell cycle progression, apoptosis, and other cancer hallmarks should be investigated. jetir.org

Explore Novel Therapeutic Areas: While many pyrimidinones (B12756618) are explored for cancer, the scaffold's versatility suggests potential in other areas. nih.govresearchgate.net Screening this compound against a broader range of biological targets, such as those relevant to neurodegenerative diseases, metabolic disorders, or infectious agents, could uncover entirely new applications. scielo.brnih.gov

Development of this compound as a Chemical Biology Probe or Research Tool

A chemical biology probe is a small molecule designed to study biological systems by selectively interacting with a specific target. Given its defined structure and potential for biological activity, this compound is an excellent candidate for development into such a research tool.

Future work in this area could involve:

Affinity-Based Probes: Synthesizing analogs of the compound that incorporate a "handle" for downstream applications. This could involve adding a biotin (B1667282) tag for affinity purification of protein targets or a clickable alkyne/azide group for use in bioorthogonal chemistry to label binding partners in living cells.

Fluorescent Probes: Attaching a fluorophore to the scaffold would allow for the visualization of the compound's subcellular localization using fluorescence microscopy. This can provide valuable clues about its site of action.

Photoaffinity Labeling: Introducing a photoreactive group (e.g., a diazirine or benzophenone) would enable the formation of a covalent bond between the probe and its biological target upon UV irradiation. This is a powerful technique for unambiguously identifying protein targets.

By developing these specialized tools, researchers can move beyond simply observing a biological effect to precisely understanding the molecular interactions that cause it.

Expansion of the Pyrimidinone Chemical Space for Diverse Research Applications

The concept of "privileged scaffolds" highlights that certain molecular frameworks, like pyrimidine, can bind to multiple biological targets by presenting different functional groups in specific spatial orientations. nih.govnih.govnih.gov To fully exploit the potential of this compound, it is essential to expand its local chemical space through systematic structural modifications. This diversity-oriented synthesis (DOS) approach can generate libraries of analogs for comprehensive structure-activity relationship (SAR) studies. nih.govcsmres.co.uk

Key diversification strategies include:

Modification of Benzyl (B1604629) Groups: Systematically altering the substitution patterns on the two benzyl rings (e.g., adding electron-donating or withdrawing groups, or replacing them with other aryl or alkyl groups) to probe how these changes affect binding affinity and selectivity.

Functionalization of the Pyrimidinone Core: Introducing substituents at the C5 and C6 positions of the pyrimidine ring to explore new binding interactions with target proteins. nih.gov

Scaffold Hopping: Using the core pyrimidinone structure as a starting point to synthesize related but distinct heterocyclic systems, such as pyrazoles or oxazoles, through deconstruction-reconstruction strategies. nih.gov

Creating and screening these focused libraries is a powerful method for optimizing the potency and properties of a lead compound and for discovering new biological activities. nih.govacs.org

Table 2: Potential Diversification Points on the this compound Scaffold
PositionDescriptionExample ModificationsResearch Goal
R1N1-substituentSubstituted benzyls, other alkyl/aryl groups, heterocyclic moieties.Optimize potency, explore new binding pockets.
R2S2-substituentSubstituted benzyls, different alkyl chains, groups with varied electronic properties.Modulate reactivity, solubility, and target affinity.
R3C5-positionHalogens, cyano groups, small alkyl groups.Introduce new vectors for interaction with target proteins.
R4C6-positionAryl groups, alkyl groups.Influence planarity and steric profile of the molecule.

Collaborative Research Initiatives in Multidisciplinary Chemical Sciences

The complexity of modern drug discovery and chemical biology necessitates a multidisciplinary approach. The journey from a single compound to a validated research tool or therapeutic lead requires expertise that spans multiple scientific fields. Future progress on this compound would be significantly accelerated through collaborative initiatives. nih.gov

Potential collaborations include:

Synthetic and Computational Chemistry: Computational chemists can perform molecular docking and molecular dynamics simulations to predict how analogs of the compound might bind to specific protein targets, thereby guiding the efforts of synthetic chemists to create the most promising molecules. scielo.br

Chemistry and Biology: Synthetic chemists can provide well-characterized compounds and chemical probes to biologists, who can then perform the cellular and in vivo assays needed to evaluate biological activity and elucidate mechanisms of action.

Academia and Industry: Partnerships between academic labs, which often excel at novel target discovery and mechanistic studies, and pharmaceutical companies, which have extensive compound libraries and high-throughput screening capabilities, can bridge the gap between basic research and translational application. nih.gov An example of such a successful model is the use of collaborative virtual screening to rapidly explore a hit compound's chemical space using proprietary industrial libraries. nih.gov

By fostering these collaborative relationships, the scientific community can more effectively pool resources and expertise to unlock the full potential of promising molecules like this compound.

Q & A

Q. Basic

  • X-ray crystallography : Determines precise molecular geometry and hydrogen-bonding networks .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., benzyl and benzylthio groups) .
  • IR spectroscopy : Confirms carbonyl (C=O) and thioether (C-S) functional groups .

How can conflicting data between computational models and experimental results in structural analysis be resolved?

Q. Advanced

  • Validation via X-ray crystallography : Compare computed bond lengths/angles with experimental single-crystal data to identify discrepancies in force field parameters .
  • Dynamic NMR studies : Assess rotational barriers of flexible substituents (e.g., benzyl groups) to refine conformational models .
  • DFT calculations : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve agreement with observed spectroscopic data .

What solvents and catalysts are effective in synthesizing this compound?

Q. Basic

  • Solvents : Ethanol, toluene, or n-heptane-toluene mixtures for reflux conditions .
  • Catalysts : ZnCl₂ for Lewis acid-mediated cyclization; glycine as a green catalyst for one-pot reactions .

What strategies enhance the biological activity of this compound through structural modification?

Q. Advanced

  • Heterocyclic fusion : Incorporate pyrido[2,3-d]pyrimidinone moieties to improve antimicrobial or anticancer activity .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., Cl, F) to enhance binding affinity to biological targets .
  • Stereochemical control : Optimize chiral centers using asymmetric catalysis for selective enzyme inhibition .

How is this compound purified post-synthesis?

Q. Basic

  • Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures to isolate high-purity crystals .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for challenging separations .

What is the mechanism of palladium-catalyzed C–H arylation in modifying this compound?

Q. Advanced

  • Oxidative addition : Aryl iodides react with Pd(0) to form Pd(II) intermediates.
  • C–H activation : Directed by coordinating groups (e.g., pyrimidinone carbonyl), enabling regioselective arylation at the ortho position .
  • Reductive elimination : Regenerates Pd(0) and yields biaryl derivatives for functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.